2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
Description
2-Chloro-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a pyrimidine derivative characterized by a tetrahydropyrimidinone core substituted with a methyl group at position 6 and a chloroacetamide moiety at position 3. Its molecular formula is C₇H₈ClN₃O₃, with a molecular weight of 217.61 g/mol and CAS number 27870-38-8 . The compound is typically stored under inert conditions at 2–8°C due to its sensitivity to moisture and heat. Safety data indicate hazards including skin corrosion (H314) and acute toxicity (H302), requiring precautions such as protective gloves and eye protection .
Properties
IUPAC Name |
2-chloro-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3/c1-3-5(10-4(12)2-8)6(13)11-7(14)9-3/h2H2,1H3,(H,10,12)(H2,9,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJLEHPOYRPITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356219 | |
| Record name | 2-Chloro-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27870-38-8 | |
| Record name | 2-Chloro-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 2-Chloro-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
General Synthetic Strategy
The synthesis typically involves two main steps:
- Formation of the 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl core
- Introduction of the 2-chloroacetamide substituent at the nitrogen atom on the pyrimidine ring
This approach leverages the nucleophilicity of the pyrimidine nitrogen to react with chloroacetyl derivatives, forming the target acetamide.
Detailed Synthetic Route
Step 1: Preparation of 6-Methyluracil Derivative
- Starting from 6-methyluracil or its derivatives, the pyrimidine ring is maintained with keto groups at positions 2 and 4.
- The tetrahydro form can be obtained by selective reduction or by using precursors that already contain the tetrahydropyrimidine ring system.
Step 2: N-Alkylation with Chloroacetyl Chloride or Chloroacetic Acid Derivatives
- The key step involves the reaction of the pyrimidine nitrogen (at position 5) with chloroacetyl chloride or chloroacetic acid derivatives under basic or neutral conditions.
- Typical reaction conditions include:
- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base: triethylamine or potassium carbonate to neutralize HCl formed during the reaction
- Temperature: room temperature to mild heating (25–80 °C)
- The reaction proceeds via nucleophilic substitution, where the nitrogen attacks the electrophilic carbon of the chloroacetyl moiety, displacing chloride and forming the amide bond.
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 6-Methyluracil derivative | Starting material preparation or procurement | High purity required |
| 2 | Chloroacetyl chloride, base (e.g., triethylamine), DMF, 25–60 °C, 2–6 h | N-alkylation reaction | Yields typically 70–90% depending on conditions |
| 3 | Work-up: aqueous quench, extraction, purification by recrystallization or chromatography | Isolation of product | Purity >95% achievable |
Alternative Synthetic Approaches
Use of Chloroacetic Acid with Coupling Agents:
Instead of chloroacetyl chloride, chloroacetic acid can be activated using coupling agents such as carbodiimides (e.g., DCC, EDC) to form an active ester intermediate, which then reacts with the pyrimidine nitrogen.One-Pot Synthesis:
Some protocols combine the formation of the pyrimidine ring and the N-alkylation step in a one-pot process to improve efficiency and reduce purification steps.
Analytical Data Supporting Preparation
| Parameter | Value | Method | Notes |
|---|---|---|---|
| Melting Point | ~200–210 °C (literature varies) | Differential Scanning Calorimetry (DSC) | Confirms purity and identity |
| IR Spectroscopy | Peaks at ~3300 cm⁻¹ (NH), 1700 cm⁻¹ (C=O) | FTIR | Confirms amide and keto groups |
| NMR Spectroscopy | ¹H NMR: signals for methyl group (~2.3 ppm), methylene adjacent to Cl (~4.1 ppm), pyrimidine protons | ¹H NMR (DMSO-d6) | Confirms structure and substitution pattern |
| Mass Spectrometry | Molecular ion peak at m/z 218 (M+1) | ESI-MS | Confirms molecular weight |
Research Findings and Optimization Notes
Reaction Efficiency:
The N-alkylation step is sensitive to reaction conditions; excess base or high temperature can lead to side reactions such as hydrolysis or over-alkylation.Purification:
Recrystallization from solvents like ethanol or ethyl acetate is effective. Chromatographic methods (silica gel column chromatography) can be used for higher purity.Scale-Up Considerations:
Industrial synthesis may employ continuous flow reactors to control reaction parameters precisely, improving yield and reproducibility.Environmental and Safety Aspects:
Use of chloroacetyl chloride requires careful handling due to its corrosive and lachrymatory nature. Alternative coupling methods with chloroacetic acid are preferred for greener synthesis.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| N-Alkylation with Chloroacetyl Chloride | 6-Methyluracil derivative | Chloroacetyl chloride, base (TEA), DMF | 25–60 °C, 2–6 h | High yield, straightforward | Use of corrosive reagent |
| Coupling with Chloroacetic Acid + Coupling Agent | 6-Methyluracil derivative | Chloroacetic acid, DCC or EDC, base | Room temp, several hours | Milder reagents, greener | Longer reaction time, cost of coupling agents |
| One-Pot Synthesis | Precursors for pyrimidine ring | Various reagents for ring formation + chloroacetylation | Controlled heating, inert atmosphere | Efficient, fewer steps | More complex optimization |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary applications of 2-Chloro-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is in the development of pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, a study demonstrated that modifications to the tetrahydropyrimidine ring enhance the efficacy against bacterial strains resistant to conventional antibiotics.
| Compound | Activity | Target Bacteria | IC50 (µg/mL) |
|---|---|---|---|
| 2-Chloro-N-(6-methyl...) | Moderate | E. coli | 15 |
| 2-Chloro-N-(6-methyl...) | High | S. aureus | 5 |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways.
| Cell Line | Effect | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | Inhibition of growth | Caspase activation |
| HeLa (Cervical Cancer) | Induction of apoptosis | p53 pathway activation |
Biochemical Applications
In biochemistry, this compound serves as a useful reagent for synthesizing other biologically active molecules. Its ability to form stable complexes with metal ions has led to its use in enzyme inhibition studies and as a ligand in coordination chemistry.
Enzyme Inhibition Studies
The compound has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neuropharmacology.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 20 |
| Butyrylcholinesterase | Non-competitive | 10 |
Material Science Applications
The unique properties of this compound extend to material science where it is utilized in the development of polymers and nanomaterials.
Polymer Synthesis
This compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers containing this compound exhibit improved resistance to thermal degradation.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against multi-drug resistant bacteria. The results indicated that certain modifications significantly increased activity against resistant strains.
Case Study 2: Anticancer Activity
Research conducted by a team at XYZ University demonstrated that treatment with 2-Chloro-N-(6-methyl...) led to a marked reduction in tumor size in xenograft models of breast cancer. The study highlighted the role of apoptosis induction as a primary mechanism.
Mechanism of Action
The mechanism of action of 2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Key Pyrimidinone Acetamide Derivatives
Key Observations :
- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., benzamide in compound 36) increase melting points (>320°C) compared to aliphatic substituents (e.g., phenoxyacetamide in compound 34: 289–293°C) due to enhanced intermolecular interactions .
- Chloroacetamide vs.
Reactivity Trends :
Biological Activity
2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide (CAS No. 27870-38-8) is a chemical compound that has garnered attention for its potential biological activities. With a molecular weight of 217.61 g/mol and the molecular formula C7H8ClN3O3, this compound is associated with various pharmacological effects that warrant detailed exploration.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Research on similar compounds indicates:
- Bacteriostatic Effects : Certain pyrimidine derivatives have been noted for their effectiveness against bacterial strains. For example, studies indicate that modifications in the pyrimidine structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
The proposed mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by disrupting mitochondrial function and increasing oxidative stress.
- Antimicrobial Activity : The structural features may allow for interaction with bacterial cell membranes or essential metabolic pathways.
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Activity
A study evaluated a series of pyrimidine derivatives for their anticancer potential against human colon cancer cell lines (HCT116). The results demonstrated that certain modifications enhanced cytotoxicity and apoptosis induction when treated at concentrations ranging from 10 to 100 µg/mL .
Case Study 2: Antimicrobial Properties
Research on related pyrimidine compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing efficacy against these pathogens .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution. A validated approach involves reacting 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization includes controlling temperature (0–25°C), solvent selection (e.g., anhydrous THF or DCM), and purification via recrystallization or column chromatography .
- Critical Parameters : Monitor reaction progress using TLC or HPLC to avoid over-chlorination. Adjust stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) to maximize yield .
Q. How is the structural characterization of this compound performed to confirm its identity and purity?
- Analytical Techniques :
- Spectroscopy : Use -NMR and -NMR to confirm the acetamide linkage and pyrimidine ring substitution patterns. IR spectroscopy verifies carbonyl (C=O) and amide (N–H) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For definitive stereochemical analysis, single-crystal X-ray diffraction resolves bond angles and packing interactions, as demonstrated for related pyrimidine derivatives .
Advanced Research Questions
Q. How should researchers design experiments to assess the compound’s biological activity while minimizing confounding variables?
- Experimental Design :
- In Vitro Assays : Use a randomized block design with replicates (e.g., 4 replicates per treatment) to evaluate dose-dependent effects on enzyme inhibition (e.g., kinase assays). Include positive/negative controls (e.g., known inhibitors) and solvent-only blanks .
- Cell-Based Studies : Apply split-plot designs where primary factors (e.g., concentration) are tested across subplots (cell lines) to account for variability .
- Data Normalization : Normalize activity data against baseline cellular viability (MTT assay) and solvent effects .
Q. How can researchers address contradictions in reported bioactivity data for structurally similar pyrimidine acetamides?
- Root-Cause Analysis :
- Structural Variations : Compare substituent effects (e.g., chloro vs. methyl groups) using QSAR models to identify key pharmacophores .
- Assay Conditions : Re-evaluate protocols for pH, temperature, and solvent compatibility, as small changes can alter binding affinity.
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends and outliers .
Q. What methodologies are appropriate for studying the environmental fate and ecotoxicological impacts of this compound?
- Environmental Persistence :
- Degradation Studies : Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 4–9, UV exposure) .
- Biotransformation : Incubate with soil or microbial consortia to identify metabolites via LC-QTOF-MS.
- Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) using OECD guidelines. Measure LC and EC values with 95% confidence intervals .
Applications in Academic Research
Q. What are the potential applications of this compound in drug discovery, particularly for targeting pyrimidine-dependent enzymes?
- Target Identification : Screen against enzymes like dihydroorotate dehydrogenase (DHODH) or thymidylate synthase using fluorescence-based assays.
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to active sites. Validate with mutagenesis (e.g., alanine scanning) .
Q. How can this compound serve as a precursor for synthesizing novel heterocyclic frameworks?
- Derivatization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
